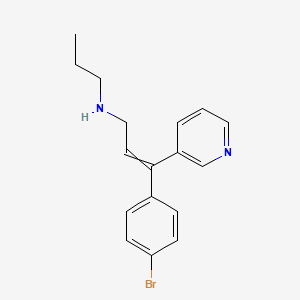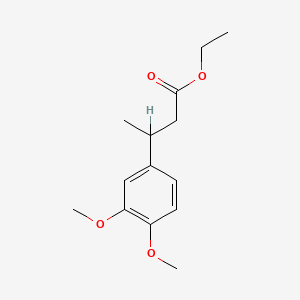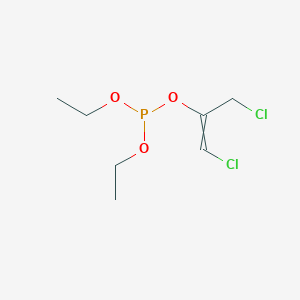
1,3-Dichloroprop-1-en-2-yl diethyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloroprop-1-en-2-yl diethyl phosphite is a chemical compound with the molecular formula C7H13Cl2O3P It is known for its unique structure, which includes both chlorinated and phosphite groups
Métodos De Preparación
The synthesis of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite typically involves the reaction of 1,3-dichloropropene with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1,3-Dichloroprop-1-en-2-yl diethyl phosphite undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium alkoxides and amines.
Oxidation Reactions: The phosphite group in the compound can be oxidized to form phosphates. Oxidizing agents such as hydrogen peroxide or peracids are typically used for this purpose.
Reduction Reactions: The compound can also undergo reduction reactions, where the double bond is reduced to a single bond. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-dimethoxyprop-1-en-2-yl diethyl phosphite.
Aplicaciones Científicas De Investigación
1,3-Dichloroprop-1-en-2-yl diethyl phosphite has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use in drug development.
Medicine: Although not widely used in medicine, its derivatives are explored for their potential therapeutic properties.
Industry: In the industrial sector, it is used in the production of pesticides and other agrochemicals. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite involves its interaction with molecular targets through its reactive chlorinated and phosphite groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1,3-Dichloroprop-1-en-2-yl diethyl phosphite can be compared with similar compounds such as 1,3-dichloropropene and diethyl phosphite. While 1,3-dichloropropene is primarily used as a pesticide, this compound has broader applications due to the presence of the phosphite group. Diethyl phosphite, on the other hand, is a simpler compound and is used as a reagent in various chemical reactions.
Similar compounds include:
1,3-Dichloropropene: Used mainly in agriculture as a pesticide.
Diethyl Phosphite: Used as a reagent in organic synthesis.
1,3-Dichloro-2-propanol: Another chlorinated compound with different reactivity and applications.
Propiedades
Número CAS |
68543-99-7 |
|---|---|
Fórmula molecular |
C7H13Cl2O3P |
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
1,3-dichloroprop-1-en-2-yl diethyl phosphite |
InChI |
InChI=1S/C7H13Cl2O3P/c1-3-10-13(11-4-2)12-7(5-8)6-9/h5H,3-4,6H2,1-2H3 |
Clave InChI |
PTKRTJZSQBSGKK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC)OC(=CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


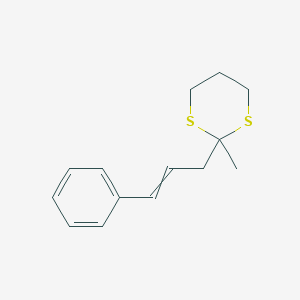
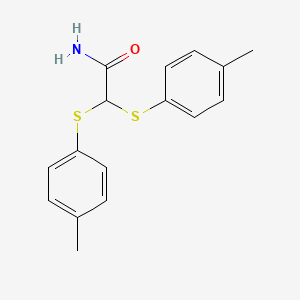

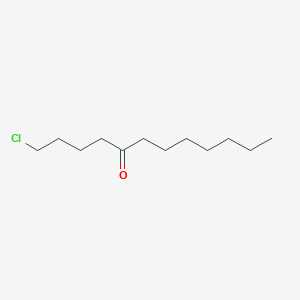
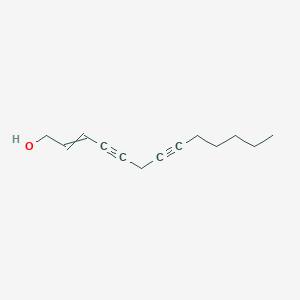
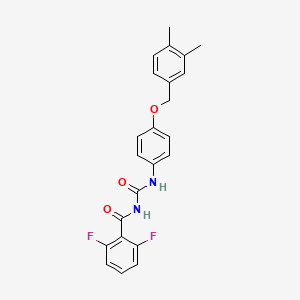
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
